molecular formula C13H11Cl2N3O B8572042 2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide

2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide

Cat. No. B8572042
M. Wt: 296.15 g/mol
InChI Key: BTYUDXQEYQNBKQ-UHFFFAOYSA-N
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Patent
US08569298B2

Procedure details

Palladium(II) acetate (0.393 g, 1.75 mmol) was added to 2,5-dichloro-4-iodopyridine (12 g, 43.81 mmol), 2-amino-N-methylbenzamide (6.58 g, 43.81 mmol), cesium carbonate (28.6 g, 87.63 mmol) and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (1.521 g, 2.63 mmol) in dioxane (600 mL) under an atmosphere of nitrogen. The resulting suspension was heated at 80° C. for 18 hours, allowed to cool to room temperature and then filtered. The filtrate was evaporated and the residue triturated with CH2Cl2 to leave 2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide (6.306 g, 48% yield). The CH2Cl2 solution was evaporated and the residue triturated with CH2Cl2 to leave a second crop of 2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide (1.87 g, 14% yield); 1H NMR spectrum: (300 MHz, DMSO) δ 2.78 (2H, d), 7.19-7.21 (2H, m), 7.54-7.60 (2H, m), 7.73 (1H, d), 8.28 (1H, s), 8.70 (1H, d), 10.41 (1H, s); Mass spectrum: m/z (ESI+) (M+H)+=296.0 and 298.0 and 300.0.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
1.521 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.393 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5]([Cl:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:20]=[CH:19][CH:18]=[CH:17][C:12]=1[C:13]([NH:15][CH3:16])=[O:14].C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([NH:10][C:11]2[CH:20]=[CH:19][CH:18]=[CH:17][C:12]=2[C:13]([NH:15][CH3:16])=[O:14])[C:5]([Cl:9])=[CH:4][N:3]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)I)Cl
Name
Quantity
6.58 g
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1
Name
Quantity
28.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.521 g
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.393 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC1=C(C(=O)NC)C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.306 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.